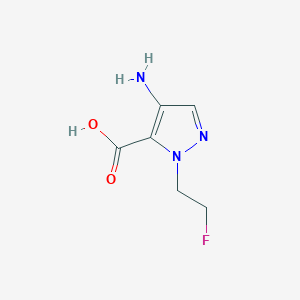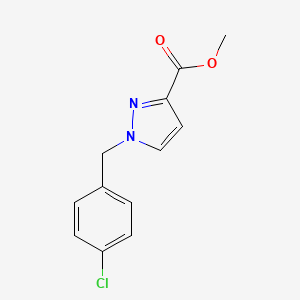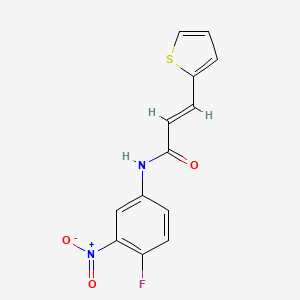![molecular formula C18H15ClFN3O2 B10905197 1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905197.png)
1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorinated phenoxy group, a fluorinated phenyl group, and a pyrazole carboxamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 4-chloro-3-methylphenol: This can be synthesized by reacting 3-methylphenol with potassium peroxymonosulfate and ammonium chloride in acetonitrile.
Formation of 4-chloro-3-methylphenoxy methyl chloride: This intermediate is prepared by reacting 4-chloro-3-methylphenol with formaldehyde and hydrochloric acid.
Synthesis of 1H-pyrazole-3-carboxamide: This involves the reaction of hydrazine with ethyl acetoacetate to form pyrazole, followed by carboxylation.
Coupling Reaction: The final step involves coupling 4-chloro-3-methylphenoxy methyl chloride with 1H-pyrazole-3-carboxamide in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenoxy and pyrazole groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of the target compound.
3-Fluorophenyl derivatives: Compounds with similar fluorinated phenyl groups.
Pyrazole carboxamides: Compounds with similar pyrazole and carboxamide moieties.
Uniqueness
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its chlorinated phenoxy group, fluorinated phenyl group, and pyrazole carboxamide moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15ClFN3O2 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-fluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15ClFN3O2/c1-12-9-15(5-6-16(12)19)25-11-23-8-7-17(22-23)18(24)21-14-4-2-3-13(20)10-14/h2-10H,11H2,1H3,(H,21,24) |
InChI Key |
MKFMPLAJOITBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=CC(=CC=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905118.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10905123.png)
![(5E)-5-(2-chlorobenzylidene)-3-{[(2,3-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B10905137.png)
![[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B10905146.png)
![2-(2H-benzotriazol-2-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B10905152.png)
![N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10905156.png)
![2-Phenyl-5-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B10905161.png)
![N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10905163.png)
![N'~4~,N'~5~-bis[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-4,5-dicarbohydrazide](/img/structure/B10905166.png)


![3-(ethylsulfanyl)-N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10905181.png)
![6-(2-Bromophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10905182.png)
